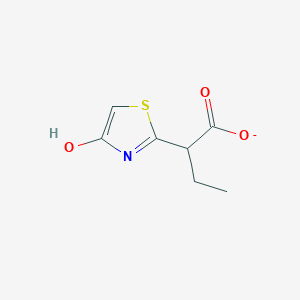

Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8NO3S- |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(4-hydroxy-1,3-thiazol-2-yl)butanoate |

InChI |

InChI=1S/C7H9NO3S/c1-2-4(7(10)11)6-8-5(9)3-12-6/h3-4,9H,2H2,1H3,(H,10,11)/p-1 |

InChI Key |

YHEOQXHYQXVXHO-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C1=NC(=CS1)O)C(=O)[O-] |

Origin of Product |

United States |

The Significance of the 1,3 Thiazole Scaffold in Heterocyclic Chemistry

The 1,3-thiazole ring is a fundamental heterocyclic motif that plays a significant role in medicinal chemistry. nist.gov It is a five-membered aromatic ring containing one sulfur and one nitrogen atom, and its unique electronic properties and structural versatility make it a crucial component in drug design and development. google.comchemicalbook.com The thiazole (B1198619) scaffold is present in numerous naturally occurring compounds, such as Vitamin B1 (Thiamine), and is a core structure in more than 18 drugs approved by the U.S. Food and Drug Administration (FDA). lookchem.comnih.gov

The importance of the thiazole ring is demonstrated by its presence in a wide array of clinically used drugs with diverse pharmacological activities. chemicalbook.combldpharm.com These include:

Antimicrobials: Sulfathiazole (antibacterial) and Ravuconazole (antifungal). chemicalbook.com

Antivirals: Ritonavir, an anti-HIV medication. google.comchemicalbook.com

Anti-inflammatory agents: Meloxicam and Fentiazac. google.com

Anticancer agents: Dasatinib and Tiazofurin. google.com

The utility of the thiazole scaffold stems from its ability to engage in various biological interactions and its synthetic accessibility, which allows for the modification of its structure at different positions to fine-tune pharmacological activity. google.com Researchers are continually exploring thiazole derivatives for new therapeutic applications, making it one of the most extensively studied heterocycles. google.com

Overview of Research Domains Investigating Thiazole Containing Compounds

Established Synthetic Routes to the 1,3-Thiazole Ring System

The synthesis of the 1,3-thiazole ring is a well-documented area of organic chemistry, with several key methodologies providing access to this important heterocyclic scaffold. These routes are often adapted to create complex derivatives, including the precursors for Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate.

Hantzsch Thiazole Synthesis: Principles and Adaptations for this compound Precursors

The Hantzsch thiazole synthesis, first reported in the 19th century, remains a cornerstone for the formation of the thiazole ring. The classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.comijper.orgnih.gov The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, forming an intermediate that subsequently cyclizes and dehydrates to yield the aromatic thiazole ring. nih.gov

The versatility of the Hantzsch synthesis allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by choosing appropriately functionalized starting materials. researchgate.net For instance, using thiourea (B124793) instead of a thioamide typically results in the formation of 2-aminothiazoles. bepls.comorganic-chemistry.org Modern adaptations often employ one-pot, multi-component procedures to enhance efficiency and yield. researchgate.netmdpi.com An efficient and environmentally friendly approach involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes using a silica-supported tungstosilicic acid catalyst. mdpi.com

To generate precursors for this compound, the Hantzsch synthesis would require specific adaptations. The α-halocarbonyl component would need to be a derivative of a 3-oxobutanoic acid ester to ultimately form the 4-hydroxythiazole structure (which exists in tautomeric equilibrium with the 4-oxo form). The thioamide component would need to contain the ethyl acetate (B1210297) moiety.

| Thio-Component | Carbonyl Component | Resulting Thiazole Product | Reference |

|---|---|---|---|

| Thioamide | α-Haloketone | 2,4- and/or 5-Substituted Thiazole | nih.gov |

| Thiourea | α-Haloketone | 2-Aminothiazole Derivative | bepls.comorganic-chemistry.org |

| Thiourea & Benzaldehydes | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Substituted Hantzsch Thiazole Derivatives | researchgate.netmdpi.com |

Modified Gewald Reactions for Thiazole Formation

The Gewald reaction is traditionally known for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. However, modifications to this reaction have enabled the synthesis of thiazoles. beilstein-journals.orgnih.govworktribe.com A study demonstrated that the reaction of nitriles with 1,4-dithiane-2,5-diol (B140307) (a stable precursor for mercaptoacetaldehyde) can yield either 2-substituted thiazoles or 2-substituted aminothiophenes. beilstein-journals.orgresearchgate.netcam.ac.uk

The outcome is critically dependent on the substitution at the α-carbon of the nitrile starting material. beilstein-journals.org When the α-carbon has no substituents or only a group that can be easily eliminated, the reaction follows the typical Gewald pathway to form a 2-aminothiophene. Conversely, if the α-carbon bears an alkyl or aryl substituent, this blocks the thiophene (B33073) formation mechanism, redirecting the reaction to produce a 2-substituted thiazole. beilstein-journals.org For example, the reaction between ethyl phenylcyanoacetate and the aldehyde precursor yields a thiazole, whereas unsubstituted or halogen-substituted acetonitriles lead to thiophenes. beilstein-journals.org

| Nitrile Precursor (α-Substitution) | Aldehyde Precursor | Predominant Product | Reference |

|---|---|---|---|

| Unsubstituted (e.g., Malononitrile) | 1,4-Dithiane-2,5-diol | 2-Aminothiophene | beilstein-journals.org |

| Alkyl or Aryl Substituted (e.g., Ethyl phenylcyanoacetate) | 1,4-Dithiane-2,5-diol | 2-Substituted Thiazole | beilstein-journals.org |

Cyclization Reactions with α-Halocarbonyl Compounds

The reaction of a thio-nucleophile with an α-halocarbonyl compound is a general and powerful strategy for constructing the 1,3-thiazole ring, with the Hantzsch synthesis being the most prominent example. nih.gov This class of reactions encompasses a variety of sulfur-containing starting materials. Besides thioamides and thiourea, other compounds like thiosemicarbazides and dithiocarbamates can also be used to generate diverse thiazole derivatives. bepls.comnih.govyu.edu.jo

The fundamental mechanism involves the formation of a carbon-sulfur bond through the nucleophilic substitution of the halogen on the α-halocarbonyl by the sulfur atom of the thio-compound. This is followed by an intramolecular condensation between the nitrogen atom and the carbonyl group, which, after dehydration, yields the aromatic thiazole heterocycle. nih.gov For instance, reacting dithiocarbamates with α-halocarbonyl compounds in water provides a straightforward route to 2-(alkylsulfanyl)thiazoles. bepls.com Similarly, mono-thiocarbohydrazones react with α-bromoketones to afford substituted 1,3-thiazole derivatives. yu.edu.jo

Specific Synthesis Strategies for this compound and its Analogues

The synthesis of the specific target molecule, this compound, requires careful selection of precursors and reaction pathways to ensure the correct placement of both the 4-hydroxyl group and the ethyl acetate side chain at the C2 position.

Preparative Routes for the Ethyl Acetate Side Chain Functionalization

Attaching the ethyl acetate group to the C2 position of the thiazole ring can be achieved through several synthetic approaches.

One common strategy involves building the thiazole ring from a linear precursor that already contains the required carbon framework. An analogous synthesis is that of ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, where the synthesis begins with ethyl acetoacetate. researchgate.net This starting material is first alkylated, then brominated at the α-position to create a 4-bromo-3-oxobutyric acid ethyl ester derivative. The subsequent reaction of this α-haloketone with thiourea in a Hantzsch-type cyclization yields the final product, where the ethyl acetate moiety is positioned at C4 of the thiazole ring. researchgate.net To obtain the C2-substituted target, the ethyl acetate group would need to be part of the thioamide reagent.

An alternative approach involves the functionalization of a pre-formed thiazole ring. This typically requires a 2-mercaptothiazole (B1225461) intermediate. The sulfur atom of the mercapto group can then be alkylated using a reagent such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. nih.gov This S-alkylation reaction, often carried out in the presence of a base, attaches the ethyl acetate side chain to the thiazole core through a thioether linkage. nih.gov

Introduction of the 4-Hydroxyl Group via Synthetic Pathways

The 4-hydroxyl group is a defining feature of the target compound. It's important to note that 4-hydroxythiazoles are tautomers of 4(5H)-thiazolones and their existence is often in equilibrium. The synthesis can be designed to favor the hydroxy tautomer.

A direct route to 4-hydroxythiazoles involves the reaction of β-aroylacrylic acids with thiourea derivatives. ekb.eg In this method, the proposed mechanism involves the nucleophilic addition of the sulfur atom from thiourea to the α,β-unsaturated carbonyl system of the acrylic acid, followed by cyclization and amidation of the carboxylic group to form the 2-amino-4-hydroxythiazole ring system. ekb.eg

Another well-established method is to use a precursor that readily forms the 4-hydroxy tautomer upon cyclization. In the context of the Hantzsch synthesis, employing an α-haloacetoacetic ester (e.g., ethyl 4-chloroacetoacetate) as the α-halocarbonyl component provides the necessary backbone. Condensation with a suitable thioamide would lead to a product with an ester group at C4 and a hydroxyl group (as the enol form of the ketone) at the same position, which upon rearrangement and choice of subsequent steps could lead to the desired 4-hydroxythiazole. Furthermore, it has been noted that 4-hydroxy-2-thiazolines can be isolated by interrupting the Hantzsch synthesis before the final dehydration step, providing another potential intermediate for accessing 4-hydroxythiazoles. researchgate.net

Exploration of Reaction Mechanisms in the Synthesis of Thiazole Derivatives

The synthesis of the thiazole core, a fundamental component of this compound, is rich in mechanistic diversity. Understanding these pathways is critical for optimizing reaction conditions and achieving desired yields.

Intramolecular Cyclization and Ring-Closing Mechanisms

A predominant method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887, which involves the reaction of an α-haloketone with a thioamide. synarchive.comijarsct.co.in The mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, forming an iminothioether intermediate. This is followed by a key intramolecular cyclization step where the nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting 4-hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring. chemhelpasap.comyoutube.com The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction. youtube.com

Another significant ring-closing strategy is the Cook-Heilbron synthesis, where 5-aminothiazoles are formed from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com

In a more modern context, cascade protocols have been developed for the synthesis of thiazole derivatives. nih.gov One such mechanism begins with an SN2 substitution of a bromine on a crotonate derivative by a thioamide. The resulting iminium intermediate, upon treatment with a base, forms an imine derivative which then undergoes an intramolecular Michael addition to construct the thiazoline (B8809763) skeleton. nih.gov

Influence of Catalysis (e.g., Acid, Base, Metal Ions) on Reaction Kinetics and Yield

Catalysis plays a pivotal role in the synthesis of thiazole derivatives, influencing both the speed of the reaction and the quantity of the product obtained. The choice of catalyst—be it acid, base, or metal ion—can be tailored to the specific synthetic route and substrates.

Acid Catalysis: Acid catalysts are frequently employed to promote the condensation and dehydration steps in thiazole synthesis. youtube.com For instance, in the synthesis of 2,5-disubstituted thiazoles from α-acylamino ketones, phosphorus pentasulfide (P2S5) is used. chemicalbook.com Other dehydrative acids like polyphosphoric acid (PPA) and sulfuric acid (H2SO4) have also been successfully used. youtube.com Trifluoromethanesulfonic acid (TfOH) has been shown to effectively catalyze the coupling of α-diazoketones with thioamides or thioureas to yield 2,4-disubstituted thiazoles under mild, metal-free conditions. organic-chemistry.org

Base Catalysis: Bases are crucial in many thiazole syntheses, often used to neutralize acidic byproducts or to facilitate key steps in the reaction mechanism. In the Hantzsch synthesis, a weak base is often used after the initial reaction to neutralize the hydrohalic acid salt of the product, which can aid in its precipitation and isolation. youtube.com In other variations, bases like triethylamine (B128534) are used as catalysts. ijarsct.co.inorganic-chemistry.org Piperidine is another base that can act as a catalyst, particularly in reactions involving Michael additions to form pyrano[2,3-d]thiazole derivatives. purkh.com Recently, biocatalysts such as chitosan-based Schiff's base hydrogels have been utilized as solid basic catalysts, offering an eco-friendly approach. acs.orgnih.gov These biocatalysts function by abstracting a proton, which initiates the cyclization process. nih.gov

Metal Ion Catalysis: Transition metal catalysts have opened new avenues for the synthesis of thiazoles, often enabling reactions under milder conditions with improved yields and functional group tolerance. nih.gov For example, Pd(II) complexes have been developed as powerful reusable catalysts for the synthesis of pyrazole-4-carbonitrile derivatives which may contain a thiazole moiety. acs.orgnih.gov The catalytic activity of such complexes is attributed to the Lewis acidity of the metal center. acs.org Copper-catalyzed reactions have also been prominent, such as the arylation of heterocycle C-H bonds and the condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to form thiazoles. organic-chemistry.org Furthermore, Samarium(III) chloride (SmCl3) has been used to catalyze the condensation of Z-styryl sulfonylacetate with aminothiol (B82208) to produce thiazolines by activating the carbonyl carbon for nucleophilic attack. nih.govrsc.org

Table 1: Influence of Catalysts on Thiazole Synthesis

| Catalyst Type | Example(s) | Role in Reaction | Reference(s) |

|---|---|---|---|

| Acid | PPA, H2SO4, TfOH | Promotes condensation and dehydration steps. | youtube.comorganic-chemistry.org |

| Base | Triethylamine, Piperidine | Neutralizes acidic byproducts, catalyzes Michael additions. | organic-chemistry.orgpurkh.com |

| Metal Ion | Pd(II), Cu(I), SmCl3 | Enables C-H activation, facilitates coupling and condensation reactions. | organic-chemistry.orgnih.govacs.org |

| Biocatalyst | Chitosan Schiff's base | Acts as a solid base to initiate cyclization. | acs.orgnih.gov |

Chemical Reactivity and Transformation Pathways of this compound

The reactivity of this compound is governed by the electronic properties of the thiazole ring, which is influenced by the electron-donating hydroxy group at position 4 and the electron-withdrawing ethyl acetate group at position 2.

Oxidation Reactions and Aerobic Degradation Studies

The thiazole ring can undergo oxidation, though it is generally stable. pharmaguideline.comnih.gov Advanced oxidation processes, such as the use of UV light in combination with hydrogen peroxide (H2O2), have been shown to degrade thiazole-containing compounds like thioflavin T. nih.gov Enzymatic systems, for instance using chloroperoxidase with H2O2, can also lead to the degradation of the thiazole structure. nih.gov

Aerobic degradation of thiazole-containing pesticides by microorganisms has been observed. For example, the bacterium Pseudomonas stutzeri has been shown to degrade clothianidin, a pesticide with a thiazole ring, into metabolites such as 2-chloro-methyl thiazole. researchgate.netnih.gov This suggests that the thiazole core of this compound could be susceptible to microbial degradation in aerobic environments, potentially leading to the cleavage of the ring or modification of its substituents.

Reduction and Electrophilic/Nucleophilic Substitution Reactions on the Thiazole Nucleus

Reduction: The thiazole ring exhibits good stability towards reduction by methods like catalytic hydrogenation with platinum or metal reductions in acid. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com Thiazoles can be converted to their corresponding aldehydes through a sequence of N-methylation, reduction with sodium borohydride, and hydrolysis with mercury(II) chloride. wikipedia.org

Electrophilic Substitution: In the thiazole ring, the C5 position is generally the most susceptible to electrophilic attack due to its higher electron density. pharmaguideline.comchemicalbook.comnumberanalytics.com This reactivity is influenced by the substituents on the ring. The electron-donating hydroxy group at C4 in this compound would further activate the C5 position towards electrophiles. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. pharmaguideline.comnumberanalytics.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.comchemicalbook.com The presence of the ethyl acetate group at C2 in the target molecule would make direct nucleophilic substitution at this position challenging without a suitable leaving group. However, the proton at C2 is acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic C2-lithiated species that can then react with various electrophiles. pharmaguideline.comwikipedia.org Halogen atoms attached to the thiazole ring can be displaced by nucleophiles. pharmaguideline.com

Table 2: Regioselectivity of Reactions on the Thiazole Nucleus

| Reaction Type | Preferred Position | Influencing Factors | Reference(s) |

|---|---|---|---|

| Electrophilic Substitution | C5 | Electron-donating groups on the ring enhance reactivity. | pharmaguideline.comchemicalbook.comnumberanalytics.com |

| Nucleophilic Substitution | C2 | Electron-deficient nature of C2; requires a strong nucleophile or ring activation. | pharmaguideline.comchemicalbook.com |

| Deprotonation | C2 | Acidity of the C2 proton allows for reaction with strong bases. | pharmaguideline.comwikipedia.org |

Ring Transformation Reactions and Rearrangements

The aromatic stability of the thiazole ring means that ring transformation reactions generally require significant energy input, such as high temperatures, or specific reagents. wikipedia.org Thiazoles can participate in cycloaddition reactions. For example, Diels-Alder reactions with alkynes at high temperatures can lead to the formation of a pyridine (B92270) ring after the extrusion of sulfur. wikipedia.org

Rearrangements of the thiazole nucleus are also known. For instance, some thiazole derivatives can undergo rearrangements to form other heterocyclic systems. One studied reaction involves a formal [2+2] cycloaddition of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which proceeds through several intermediates, including a 1,3-thiazepine, before extruding a sulfur atom to form a pyridine. wikipedia.org While specific ring transformation studies on this compound are not widely documented, the general reactivity patterns of thiazoles suggest that such transformations would likely require forcing conditions and could lead to the formation of other heterocyclic structures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic framework and stereochemistry can be assembled.

The ¹H-NMR spectrum of this compound provides crucial information about the number of different types of protons and their immediate electronic environment. The ethyl ester moiety is clearly identifiable by a characteristic quartet signal for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The methylene protons of the acetate group appear as a distinct singlet, while the proton on the thiazole ring also presents as a singlet, confirming its isolated nature.

The ¹³C-NMR spectrum complements the proton data by revealing the number of non-equivalent carbon atoms and their functionalities. docbrown.info Signals corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene and methyl carbons of the ethyl group, and the acetate methylene carbon are all observed at distinct chemical shifts. The specific chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen or nitrogen appearing further downfield. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₂- (ethyl) | ~4.15 (quartet) | ~61 |

| -CH₃ (ethyl) | ~1.23 (triplet) | ~14 |

| -CH₂- (acetate) | ~3.99 (singlet) | ~35 |

| Thiazole C5-H | ~6.5 (singlet) | ~100 |

| Thiazole C2 | - | ~165 |

| Thiazole C4 | - | ~158 |

| C=O (ester) | - | ~170 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the intricate connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be observed, confirming their direct connection. The absence of other correlations to the acetate methylene and thiazole ring protons validates their isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This technique unequivocally assigns the carbon signals by linking them to their known proton resonances. For instance, the proton signal at ~4.15 ppm would correlate to the carbon signal at ~61 ppm, confirming the -OCH₂- group of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity (two- or three-bond ¹H-¹³C correlations). sdsu.eduresearchgate.net It pieces together the molecular puzzle by connecting fragments. For example, the methylene protons of the acetate group (~3.99 ppm) would show a correlation to the C2 carbon of the thiazole ring (~165 ppm), confirming the attachment of the acetate side chain to the thiazole core. Similarly, correlations from the ethyl group's methylene protons to the ester carbonyl carbon would solidify that part of the structure.

The 4-hydroxy-1,3-thiazole ring system can exist in tautomeric forms, primarily the 4-hydroxy form and the 4-oxo (or thiazol-4(5H)-one) form. NMR spectroscopy is a powerful tool for investigating this equilibrium. nih.gov The presence of one or both tautomers in solution can be determined by observing the number of signals in the ¹H and ¹³C NMR spectra. nih.govdntb.gov.ua

In different deuterated solvents, the ratio of these tautomers can change, leading to shifts in the observed chemical signals or the appearance of new signals. nih.govdntb.gov.ua For instance, in a polar aprotic solvent like DMSO-d₆, one tautomer might be favored, while in a non-polar solvent like CDCl₃, the equilibrium might shift. nih.gov Variable temperature NMR studies can also provide insight into the dynamics of the tautomeric interchange. researchgate.net The presence of distinct signals for both the hydroxyl proton (-OH) in the enol form and potentially an N-H proton in the keto form, along with characteristic shifts in the ring carbon signals, would confirm the existence of this tautomeric equilibrium. nih.govdntb.gov.ua

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of functional groups. researchgate.netnih.gov

In the FT-IR spectrum of this compound, characteristic absorption bands confirm the presence of key functional groups. A strong, sharp peak around 1730-1750 cm⁻¹ is indicative of the C=O stretching of the ester group. nih.gov A broad absorption band in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group on the thiazole ring, often indicating hydrogen bonding. Vibrations associated with the thiazole ring, such as C=N and C-S stretching, typically appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like C-S and the aromatic thiazole ring system often produce strong Raman signals. researchgate.net

Table 2: Key Vibrational Frequencies

| Functional Group | Typical FT-IR/FT-Raman Frequency (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3100-3400 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1730-1750 (strong) |

| C=N stretch (thiazole) | ~1600-1650 |

| C-O stretch (ester) | 1000-1300 |

| C-S stretch (thiazole) | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically four or more decimal places), the exact molecular formula can be unequivocally determined, distinguishing it from other isomers.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is produced. researchgate.net Analysis of these fragment ions provides corroborating evidence for the proposed structure. Common fragmentation pathways for this molecule would likely include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the ester group to lose ethyl acetate.

Fragmentation of the thiazole ring itself.

Each fragment provides a piece of the structural puzzle, and piecing them together allows for a detailed confirmation of the molecule's constitution. researchgate.net

Electronic Absorption and Emission Spectroscopy for Investigating Optical Properties and Electronic Transitions

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and optical properties of the molecule. nih.gov

The UV-Visible absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated thiazole ring system and the carbonyl group of the ester. semanticscholar.org The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent environment; changes in solvent polarity can cause shifts in the absorption bands. semanticscholar.org

If the molecule is fluorescent, its emission spectrum will show a characteristic emission peak at a longer wavelength than its absorption. The difference between the absorption and emission maxima is known as the Stokes shift. The presence of dual fluorescence could indicate phenomena such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group, a process that can be highly sensitive to the molecular environment. nih.gov The study of these properties is crucial for applications where the molecule's interaction with light is important.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Hydroxy 1,3 Thiazol 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic behavior of Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's electronic structure, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole (B1198619) Derivative Core Structure (Calculated) (Note: Data for the specific title compound is not available in the searched literature. This table presents typical bond lengths and angles for a related thiazole ring system to illustrate the type of data obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.37 | N3-C2-S1 | 115.0 |

| N3-C4 | 1.39 | C2-S1-C5 | 90.0 |

| C4-C5 | 1.36 | S1-C5-C4 | 112.0 |

| C5-S1 | 1.72 | C5-C4-N3 | 113.0 |

| S1-C2 | 1.74 | C4-N3-C2 | 110.0 |

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and the hydroxyl group, while the LUMO tends to be distributed over the electron-deficient regions, like the carbonyl group of the ester. This analysis also provides insights into the electronic transitions that are responsible for the molecule's UV-Visible absorption spectrum.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful method for studying the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds.

For this compound, NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation. This involves the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions contribute significantly to the molecule's stability. For example, the interaction between the lone pair of the nitrogen atom in the thiazole ring and the antibonding orbitals of adjacent C-C or C-S bonds can be evaluated. NBO analysis also provides information about the charge distribution on each atom, which is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape at a given temperature.

For a flexible molecule like this compound, which has rotatable bonds in its ethyl acetate (B1210297) side chain, MD simulations can reveal the different conformations that the molecule can adopt in solution and the timescale of transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where conformational flexibility can play a key role in binding. While specific MD studies on this compound were not found, the methodology is widely applied to similar heterocyclic compounds to understand their dynamic properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For this compound, computational methods can be used to study various potential reactions, such as its synthesis or its subsequent transformations. For example, the mechanism of the Hantzsch thiazole synthesis, a common route to thiazole derivatives, can be elucidated through DFT calculations, identifying the key intermediates and transition states involved in the cyclization process. nih.gov Similarly, the reactivity of the hydroxyl and ester functional groups can be explored by modeling their reactions with various reagents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectra with experimental data can be a powerful method for structure verification. nih.gov

Furthermore, the vibrational frequencies of the molecule can be calculated. researchgate.net These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. The calculated vibrational modes help in the assignment of the absorption bands observed in the experimental spectra, providing a detailed understanding of the molecule's vibrational properties. researchgate.netnih.gov

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C2 (thiazole) | 165.2 | 164.8 | C=O stretch (ester) | 1735 | 1730 |

| C4 (thiazole) | 148.5 | 147.9 | C-O-C stretch (ester) | 1240 | 1245 |

| C5 (thiazole) | 110.1 | 109.5 | C-H stretch (aromatic) | 3105 | 3100 |

| CH₂ (acetate) | 61.3 | 60.8 | C-H stretch (aliphatic) | 2980 | 2985 |

| CH₃ (ethyl) | 14.2 | 14.5 | Thiazole ring breathing | 850 | 855 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Biological Efficacy and Physicochemical Trends

QSAR and QSPR studies are powerful computational tools in modern drug discovery and materials science. researchgate.netnih.gov They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models allow for the prediction of the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent and effective molecules. laccei.orgmdpi.com

For thiazole derivatives, QSAR and QSPR models have been extensively developed to explore a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. laccei.orgresearchgate.netmdpi.com These studies typically involve the calculation of a large number of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic properties. doi.orgimist.ma

Methodologies and Research Findings in Thiazole Derivatives

The development of a QSAR or QSPR model for thiazole derivatives generally follows a standardized workflow. A dataset of thiazole compounds with experimentally determined biological activities (e.g., minimum inhibitory concentration - MIC) or physicochemical properties (e.g., lipophilicity - logP) is compiled. researchgate.netresearchgate.net For each compound in the series, a variety of molecular descriptors are calculated using specialized software.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a mathematical model that correlates a subset of these descriptors with the observed activity or property. imist.ma The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. imist.maresearchgate.net

A study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors utilized a machine learning approach with an open-source data analysis Python script to develop a 2D-QSAR model. laccei.org The resulting model showed a good correlation coefficient (R²) of 0.626 and a test set prediction coefficient (R²_test) of 0.621, indicating a reliable predictive capability. laccei.org

In another investigation, 2D and 3D-QSAR models were developed for a series of 20 aryl thiazole derivatives to understand their antimicrobial activity. researchgate.netijpsdronline.com The 2D-QSAR model for Gram-positive inhibition activity yielded a high correlation coefficient (r²) of 0.9521 and a cross-validated correlation coefficient (q²) of 0.8619. researchgate.netijpsdronline.com The 3D-QSAR models highlighted that electrostatic effects are the dominant factor in determining the binding affinities of these compounds. researchgate.netijpsdronline.com

Illustrative Data from QSAR/QSPR Studies on Thiazole Derivatives

The following tables provide examples of the types of data and correlations found in QSAR and QSPR studies of various thiazole derivatives. It is important to note that this data does not pertain to this compound but serves to illustrate the application of these computational methods to related compounds.

Table 1: Example of a 2D-QSAR Model for Antimicrobial Activity of Thiazole Derivatives

This table is based on findings for aryl thiazole derivatives and illustrates a typical QSAR equation. researchgate.netijpsdronline.com

| Statistical Parameter | Value |

| r² (correlation coefficient) | 0.9521 |

| q² (cross-validated r²) | 0.8619 |

| Contributing Descriptor | Correlation |

| T_C_C_4 (Topological descriptor) | Positive |

This model suggests that the topological descriptor T_C_C_4, which relates to the count of specific carbon-carbon atom paths, is positively correlated with the antimicrobial activity against Gram-positive bacteria. researchgate.netijpsdronline.com

Table 2: Example of a QSAR Model for PIN1 Inhibitory Activity of Thiazole Derivatives

This table is derived from a study on 25 thiazole derivatives and showcases the use of multiple descriptors in a model. imist.ma

| Model Type | Descriptors | R² | R²cv (Cross-validated) | R²test (External validation) |

| Multiple Linear Regression (MLR) | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 |

| Artificial Neural Network (ANN) | MR, LogP, ELUMO, J | 0.98 | 0.99 | 0.98 |

This study found that a combination of descriptors including Molar Refractivity (MR), lipophilicity (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and a topological descriptor (J) could effectively model the PIN1 inhibitory activity. imist.ma The Artificial Neural Network model demonstrated superior predictive power compared to the Multiple Linear Regression model. imist.ma

Table 3: Example of QSPR Model for Lipophilicity (logP) of Triazole Derivatives

While not thiazoles, this data on triazole derivatives illustrates the application of QSPR to predict physicochemical properties. researchgate.net

| Model Type | Descriptors | Correlation |

| Multiple Linear Regression (MLR) | O-atom count, ZM1, HI, IDE | Mixed |

This QSPR model indicates that the number of oxygen atoms and various topological indices (ZM1, HI, IDE) are significant in predicting the lipophilicity of the studied triazole compounds. researchgate.net

These examples underscore the utility of QSAR and QSPR in elucidating the structure-activity and structure-property relationships within families of heterocyclic compounds like thiazoles. Such models are instrumental in the rational design of new derivatives with optimized biological activities and desired physicochemical characteristics. researchgate.netmdpi.com

Biological Activities and Structure Activity Relationship Sar Studies of Ethyl 4 Hydroxy 1,3 Thiazol 2 Yl Acetate Derivatives

Antimicrobial Research and Efficacy Profiling

Derivatives of ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate have demonstrated notable efficacy against a variety of microbial pathogens. The structural modifications of the parent compound have led to the development of derivatives with potent antibacterial, antifungal, and antitubercular activities.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The quest for new antibacterial agents to combat the rise of drug-resistant bacteria has led researchers to explore thiazole (B1198619) derivatives. Studies have shown that modifying the this compound structure can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. For instance, the synthesis of novel thiazole derivatives has produced compounds with moderate to good antibacterial activity. nih.gov The presence of specific substituents, such as a 2-(3,4-dimethoxyphenyl)ethanamine group at position 4 and a phenol (B47542) at position 2 of the thiazole ring, has been found to be beneficial for antibacterial activity. nih.gov

In one study, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine the thiazole and sulfonamide moieties, displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Specifically, a derivative with an isopropyl substitution showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov Furthermore, catechol-derived thiazole compounds have been identified as potent inhibitors of bacterial growth, with MIC values of ≤ 2 µg/mL. digitellinc.com These findings highlight the potential of developing new antibiotics based on the thiazole scaffold. digitellinc.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC in mg/mL) | Reference |

|---|---|---|---|

| Thiazole derivative 3 | Multiple strains | MIC: 0.23–0.7, MBC: 0.47–0.94 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | MIC: 3.9 µg/mL | nih.gov |

| Catechol-derived thiazole | Bacteria | MIC: ≤ 2 µg/mL | digitellinc.com |

| Thiazole derivatives 2, 3, 4 | MRSA, P. aeruginosa, E. coli | Higher potential than ampicillin | nih.gov |

Antifungal Properties and Spectrum

In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. The structural modifications that enhance antibacterial activity often contribute to antifungal efficacy as well. For example, a series of newly synthesized thiazole derivatives demonstrated better antifungal activity than antibacterial activity, with MIC and minimum fungicidal concentration (MFC) values in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov

Research on thiazolidinone derivatives, which are structurally related to thiazoles, has also provided insights into antifungal potential. In one study, hydroxy and nitro derivatives of thiazolidinone were found to be more potent antifungal agents than the standard drug fluconazole. nanobioletters.com Specifically, a derivative of 1,3-thiazole with a 4-hydroxyphenyl group at the 2-position showed an MIC of 125–150 μg/mL against Aspergillus niger. nih.gov

Table 2: Antifungal Activity of Selected Thiazole and Thiazolidinone Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Thiazole derivatives | Multiple strains | MIC: 0.06–0.47 mg/mL, MFC: 0.11–0.94 mg/mL | nih.gov |

| Hydroxy thiazolidinone derivative | C. albicans | MIC: 18.44±0.10 µg/mL | nanobioletters.com |

| Nitro thiazolidinone derivative | C. albicans | MIC: 18.88±0.14 µg/mL | nanobioletters.com |

| 2-(4-Hydroxyphenyl)-1,3-thiazole derivative | A. niger | MIC: 125–150 µg/mL | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis and Other Mycobacteria

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new antitubercular drugs. japsonline.comjapsonline.com Thiazole and thiazolidin-4-one derivatives have emerged as a promising class of compounds in this regard. nih.gov

A series of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, with several compounds showing activity. japsonline.comjapsonline.com In another study, alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetic acid esters were synthesized and evaluated for their antitubercular activity. nih.gov The n-propyl ester derivative was the most active, with an MIC value of 0.39 µg/mL against M. tuberculosis H37Rv. nih.gov Furthermore, some thiazolidin-4-one derivatives have demonstrated potent antitubercular activity, with MIC values comparable to the first-line drug isoniazid. nih.gov An ethyl acetate (B1210297) extract of Euphorbia hirta L., containing triterpenoids, also showed anti-tuberculosis activity at a concentration of 800 µg/mL against M. tuberculosis H37Rv. researchgate.net

Antineoplastic and Antiproliferative Research

The therapeutic potential of this compound derivatives extends to oncology, where they have been investigated for their ability to inhibit cancer cell growth and induce cell death.

In Vitro Cytotoxicity Assessments on Diverse Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. A series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins exhibited promising antitumor activity against A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cancer cells, with less toxicity to normal cells than the anticancer drug etoposide. nih.gov

Novel thiazolyl-pyrazoline derivatives have also shown significant antiproliferative activity. nih.gov In particular, certain derivatives demonstrated potent cytotoxicity against T-47D breast cancer cells and A549 lung cancer cells, with IC50 values in the sub-micromolar to low micromolar range. nih.gov Furthermore, a combined treatment of a low-cytotoxicity ethyl acetate extract from Nepenthes with UVC radiation showed synergistic antiproliferation against oral cancer cells. nih.gov The development of hybrid molecules, such as those combining thiourea (B124793) with other pharmacophores, has also yielded potent inhibitors against various cancer cell lines, including prostate (PC3), skin (A431), and kidney (786-O) cancer cells. biointerfaceresearch.com

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4β-(Thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins | A549, HepG2, HeLa, LOVO | Promising antitumor activity | nih.gov |

| Thiazolyl pyrazoline 7g | A549, T-47D | 3.92 µM, 0.88 µM | nih.gov |

| Thiazolyl pyrazoline 7m | A549, T-47D | 6.53 µM, 0.75 µM | nih.gov |

| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | PC3, U251, A431, 786-O | 0.25, 0.60, 0.03, 0.03 µM | biointerfaceresearch.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative 4 | MCF-7 | 23.2 µM | mdpi.com |

Investigation of Apoptosis Induction and Cell Cycle Modulation

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Research has shown that derivatives of this compound can trigger these cellular processes in cancer cells.

For instance, certain 5-ene-2-arylaminothiazol-4(5H)-ones were found to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the reduction in mitochondrial membrane potential and activation of caspases 7, 8, 9, and 10. nih.gov Similarly, a prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, was shown to induce S phase accumulation, loss of mitochondrial membrane permeabilization, and caspase-dependent apoptosis in esophageal squamous cell carcinoma cells. nih.govresearchgate.net This compound also initiated autophagy at an early stage, ultimately leading to apoptosis. nih.govresearchgate.net

Further studies on thiazolyl-pyrazoline derivatives revealed that they can provoke a sub-G1 phase arrest and induce apoptosis, consistent with the inhibition of the epidermal growth factor receptor (EGFR). nih.gov Acylated ester derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have also been shown to effectively induce apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.com

Anti-inflammatory Research

The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to possess a wide spectrum of pharmaceutical properties, including anti-inflammatory activity. researchgate.netmdpi.com Synthetic thiazole derivatives have been a focus of research for their potential to act as anti-inflammatory agents. researchgate.net While direct studies on the anti-inflammatory properties of this compound were not prominent in the reviewed literature, the broader class of thiazole derivatives has been recognized for this potential, encouraging further investigation into specific compounds within this family. researchgate.netmdpi.com

Anticonvulsant Research and Neuropharmacological Studies

Thiazole-containing heterocyclic compounds have been investigated for a variety of effects on the central nervous system, including potential anticonvulsant and neuropharmacological activities. mdpi.com

Research into 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has identified them as potent and selective inhibitors of human monoamine oxidase-B (hMAO-B). nih.gov This enzyme is a key target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov The study highlighted that the hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring at C4 is a critical feature for achieving selective and reversible hMAO-B inhibition. nih.gov The ability of these compounds to target MAO-B represents a significant neuropharmacological activity. nih.gov The general class of thiazole derivatives has also been noted for its anticonvulsant activities in broader chemical reviews. mdpi.com

Table 2: Neuropharmacological Activity of Thiazole Derivatives

| Derivative Class | Target | Potential Therapeutic Application | Key Structural Feature |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | Human Monoamine Oxidase-B (hMAO-B). nih.gov | Neurodegenerative disorders. nih.gov | Hydrazothiazole nucleus with a meta-nitro phenyl group at C4. nih.gov |

Other Pharmacological Activities

Beyond the specific areas of autophagy, inflammation, and neuropharmacology, derivatives containing the thiazole ring have been explored for a range of other potential therapeutic applications. researchgate.net

Thiazole derivatives have been reported to possess antipyretic properties. researchgate.net This suggests that compounds based on the thiazole scaffold could have a role in reducing fever, adding to their profile as potential multi-functional therapeutic agents.

The antiviral potential of thiazole derivatives has been an area of active research. researchgate.net Specifically, a series of biphenylhydrazo 4-arylthiazole derivatives were designed and synthesized to act as dual inhibitors of the HIV reverse transcriptase (RT) enzyme, targeting both its polymerase and ribonuclease H functions. nih.gov One compound in this series, EMAC2063, was identified as the most potent, with IC₅₀ values of 4.5 µM and 8.0 µM against the RNase H and polymerase functions, respectively. nih.gov This research indicates that the thiazole scaffold is a viable starting point for developing dual-function anti-HIV agents. nih.gov

The cardiovascular effects of thiazole derivatives have also been a subject of study. A series of novel thiazolo derivatives synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate were screened for their antiarrhythmic and anticoagulant activities. nih.gov These compounds demonstrated high antiarrhythmic activity when compared to standard drugs like procaine (B135) amide and lidocaine. nih.gov They were also found to possess anticoagulant properties. nih.gov This line of research is supported by other reports confirming that thiazole derivatives have been explored for use as anticoagulants and antiarrhythmics. researchgate.net Furthermore, studies on other heterocyclic systems, such as derivatives of 5H-furo[3,2-g] nih.govbenzopyran-5-one, have also yielded compounds with strong antiarrhythmic actions, reinforcing the interest in developing new agents for circulatory system disorders. nih.gov

Table 3: Other Pharmacological Activities of Thiazole Derivatives

| Activity | Derivative Class/Compound | Key Finding |

| Antiviral (Anti-HIV) | Biphenylhydrazo 4-arylthiazoles (e.g., EMAC2063). nih.gov | Dual inhibition of HIV reverse transcriptase (polymerase and RNase H functions). nih.gov |

| Antiarrhythmic | Thiazolo derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate. nih.gov | High activity compared to positive controls (procaine amide, lidocaine). nih.gov |

| Anticoagulant | Thiazolo derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate. nih.gov | Demonstrated anticoagulant effects. nih.gov |

Based on a comprehensive review of scientific literature, there is a notable lack of specific published research focusing on the antioxidant evaluations and comprehensive structure-activity relationship (SAR) analysis for derivatives of the compound This compound .

The available research on thiazole-containing compounds is extensive but tends to focus on other structural classes, such as:

Thiazolidinones and thiazolidine-2,4-diones nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Aminothiazoles and hydrazinylthiazoles nih.govnih.gov

Thiadiazoles, which are distinct heterocyclic systems researchgate.net

Thiazole derivatives with different substitution patterns or those evaluated for other biological activities like cholinesterase or kinase inhibition nih.govacademie-sciences.fracademie-sciences.fr

While many of these studies include antioxidant evaluations and SAR analyses for their respective series of compounds, the core chemical structures are different from this compound. The specific 4-hydroxy-1,3-thiazole core with an ethyl acetate group at position 2 is not the subject of the detailed antioxidant and SAR studies found in the reviewed literature.

Due to the strict requirement to focus solely on derivatives of this compound and the absence of specific data for this compound family in the scientific literature, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and data tables for the outlined sections. Constructing such an article would necessitate extrapolating from unrelated chemical classes, which would be scientifically unsound and violate the provided instructions.

Mechanistic Insights into Biological Action at the Molecular and Cellular Level

Exploration of Intracellular Signaling Pathways and Cellular Processes Modulated by the Compound

The precise molecular and cellular mechanisms of action for Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate are not extensively detailed in publicly available scientific literature. However, preliminary information and broader studies on the thiazole (B1198619) class of compounds provide insights into its potential biological activities. The primary suggested effects of this compound are centered on the modulation of critical intracellular signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Research into thiazole derivatives has revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These effects are often attributed to their ability to interact with and inhibit key enzymes and signaling proteins. For this compound, it is proposed that its biological effects may stem from the modulation of pathways such as the mitogen-activated protein kinase (MAPK) pathway and the induction of apoptosis.

Modulation of Cell Proliferation and Survival Pathways

Thiazole-containing compounds have been widely investigated for their potential to interfere with signaling cascades that are often dysregulated in cancer. While specific studies on this compound are limited, the available information suggests it may influence the MAPK pathway, which is a crucial regulator of cell growth, differentiation, and apoptosis. The inhibition of this pathway can halt uncontrolled cell proliferation, a hallmark of cancer.

Furthermore, many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic activity of thiazole compounds can be triggered through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades. For instance, some ureido-substituted 4-phenylthiazole (B157171) derivatives have been found to induce G2/M cell cycle arrest and apoptosis in liver cancer cells through the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R). mdpi.com

The table below summarizes the reported effects of various thiazole derivatives on key cellular signaling pathways, providing a potential framework for the action of this compound.

| Signaling Pathway | General Effect of Thiazole Derivatives | Potential Implication for this compound | References |

| MAPK Pathway | Inhibition of pathway components, leading to reduced cell proliferation. | May inhibit cancer cell growth. | |

| Apoptosis | Induction of programmed cell death in cancer cells. | Potential anticancer activity. | |

| IGF1R Signaling | Inhibition of the receptor, leading to cell cycle arrest and apoptosis. | Could contribute to anti-proliferative effects. | mdpi.com |

Enzyme Inhibition and Antimicrobial Activity

The thiazole ring is a key structural motif in many compounds with enzyme-inhibiting properties. It is suggested that this compound may exert antimicrobial effects by inhibiting essential microbial enzymes. The structural features of the compound, such as the hydroxythiazole moiety, could enable it to bind to the active sites of enzymes, thereby blocking their function and impeding microbial growth. Studies on various thiazole derivatives have demonstrated their efficacy against a range of bacterial strains. biointerfaceresearch.com

Some N-hydroxythiazole derivatives have also been identified as inhibitors of factor inhibiting hypoxia-inducible factor-α (FIH), a human 2-oxoglutarate (2OG)- and Fe(II)-dependent oxygenase, highlighting the potential for this class of compounds to modulate cellular responses to hypoxia. nih.govrsc.org Additionally, certain thiazole-based compounds have shown inhibitory activity against acetylcholinesterase, suggesting a potential role in the management of neurodegenerative diseases. nih.gov

The following table outlines the inhibitory activities of different thiazole derivatives against various enzymes, which may be relevant to the mechanistic profile of this compound.

| Enzyme Target | Observed Activity of Thiazole Derivatives | Potential Consequence | References |

| Microbial Enzymes | Inhibition of essential enzymes in bacteria. | Antibacterial activity. | biointerfaceresearch.com |

| Factor Inhibiting HIF-α (FIH) | Inhibition of the enzyme's hydroxylase activity. | Modulation of the hypoxic response. | nih.govrsc.org |

| Acetylcholinesterase | Inhibition of enzyme activity. | Potential for treating neurodegenerative disorders. | nih.gov |

Emerging Research Directions and Advanced Applications of Ethyl 4 Hydroxy 1,3 Thiazol 2 Yl Acetate Analogues

Development as Fluorescent Probes and Sensors in Biological and Material Sciences

The intrinsic fluorescence of the thiazole (B1198619) ring makes its derivatives promising candidates for the development of optical sensors and probes. mdpi.com The planar, conjugated structure of the thiazole core is an excellent foundation for creating fluorophores. mdpi.com Research has shown that thiazole-based compounds can be engineered to exhibit tunable photophysical properties, making them suitable for various sensing applications. researchgate.net

The 4-hydroxy group on the thiazole ring of Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate is a critical feature for pH sensing. This hydroxyl group can be deprotonated under basic conditions, altering the electronic structure of the molecule and, consequently, its fluorescence properties. This change in emission can be harnessed to create probes that signal changes in environmental pH through a measurable optical response. The development of such probes is valuable for monitoring pH in biological systems and industrial processes.

The nitrogen and sulfur atoms within the thiazole ring, along with the hydroxyl and ester functionalities of its analogues, can act as coordination sites for metal ions. nih.gov The binding of a metal ion to a thiazole-based ligand can significantly modulate the ligand's fluorescent properties, either through quenching or enhancement of the emission signal. This phenomenon is the basis for designing selective and sensitive fluorescent sensors for various metal ions. For instance, the strategic design of thiazole derivatives allows for the detection of specific transition metal ions, which is crucial for applications in environmental monitoring and biological imaging. nih.gov The ability of the β-diketo acid group, a feature that can be incorporated into thiazole derivatives, to chelate Mg²⁺ ions highlights the potential for designing specific metal ion sensors. mdpi.com

Applications in Organic Materials Science and Functional Dyes

Thiazole derivatives are increasingly utilized in the field of organic materials science, particularly in the development of organic semiconductors and functional dyes. nih.gov The electron-accepting nature of the thiazole heterocycle makes it a valuable component in materials designed for organic electronic devices. nih.gov

Thiazole-based compounds have been successfully incorporated into:

Organic Light-Emitting Devices (OLEDs) : The inherent fluorescence and charge-transporting properties of thiazole derivatives make them excellent materials for the emissive layer in OLEDs. researchgate.netmdpi.com Researchers have developed multi-color emissive isatin–thiazole based fluorophores with high quantum yields, demonstrating their potential for creating efficient and tunable lighting and display technologies. researchgate.net

Organic Field-Effect Transistors (OFETs) : As organic semiconductors, thiazole-based small molecules and polymers are used to fabricate the active channel in OFETs. nih.gov

Dye-Sensitized Solar Cells (DSSCs) : Novel metal-free organic dyes containing thiazole and thiazolo[5,4-d]thiazole (B1587360) moieties have been designed and synthesized for use in quasi-solid-state DSSCs. nih.govresearchgate.net These dyes act as sensitizers, absorbing sunlight and injecting electrons into the semiconductor material of the solar cell. nih.gov For example, a DSSC based on the thiazole sensitizer (B1316253) FNE74 achieved a solar energy conversion efficiency of 5.10%. nih.gov

The table below summarizes the performance of select thiazole-based dyes in DSSCs.

| Sensitizer | Core Structure | Application | Key Finding |

| FNE74 | Thiazolo[5,4-d]thiazole | Quasi-solid-state DSSC | Achieved a 5.10% solar energy conversion efficiency. nih.gov |

| TTZ-based dyes | Thiazolo[5,4-d]thiazole | Greenhouse-integrated DSSC | Improved light absorption in the green spectrum while maintaining transparency in blue/red regions for photosynthesis. researchgate.net |

Role in Activity-Based Protein Profiling and Functional Metabolic Profiling

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes directly in complex biological systems. nih.govnih.gov Thiazole derivatives can be designed as activity-based probes (ABPs) that covalently bind to the active sites of specific enzymes, allowing for their identification and functional characterization. mdpi.com The design of these probes often incorporates a reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site and a reporter tag for detection. nih.gov

Furthermore, understanding the biotransformation of thiazole-containing compounds is crucial for functional metabolic profiling. Studies have shown that cytochrome P450 (CYP) enzymes can metabolize thiazole rings to form reactive metabolites. uni-duesseldorf.deacs.org Quantum chemical and molecular docking studies have explored the mechanisms of these transformations, such as epoxidation and S-oxidation, which can lead to the formation of metabolic intermediate complexes (MICs). uni-duesseldorf.deacs.org Profiling these metabolic pathways is essential for predicting the bioactivity and potential toxicity of new thiazole-based drug candidates.

Strategies for Lead Optimization and Rational Design of Novel Chemical Entities

The process of discovering and refining new drug candidates or functional materials relies heavily on lead optimization and rational design. ijddd.com For thiazole-based compounds, this involves an iterative cycle of designing, synthesizing, and testing new analogues to improve desired properties like biological activity, selectivity, and pharmacokinetic profiles. ijddd.compatsnap.com

Key strategies employed in the optimization of thiazole-based leads include:

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves systematically modifying the thiazole scaffold to understand how changes in chemical structure affect its biological activity or material properties. patsnap.com For example, studies on thiazole derivatives as PI3K/mTOR inhibitors have identified specific substitutions that enhance potency. nih.gov

Computational and In Silico Methods : Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics are used to predict the binding affinity of thiazole analogues to target proteins and to guide the design of more potent molecules. mdpi.compatsnap.comnih.gov These methods save time and resources by prioritizing the synthesis of the most promising compounds. mdpi.com

Molecular Hybridization and Scaffold Hopping : This involves combining the thiazole moiety with other known bioactive fragments to create hybrid molecules with enhanced or multi-targeted activity. acs.org Another strategy, scaffold hopping, involves replacing the core structure while retaining essential functional groups to discover novel chemical entities with improved properties. patsnap.com

Synthetic Modification : Medicinal chemists employ various synthetic strategies to access a wide diversity of thiazole derivatives. nih.gov This includes modifying functional groups, making isosteric replacements, or adjusting ring systems to optimize the compound's properties, such as solubility, metabolic stability, and target affinity. danaher.com

The table below highlights examples of lead optimization for thiazole-based compounds.

| Compound Series | Target/Application | Optimization Strategy | Result |

| Thiazole Derivatives 3a-q | PI3Kα/mTOR Inhibition | SAR, NCI-60 screen | Compound 3b identified as a potent dual inhibitor (PI3Kα IC₅₀ = 0.086 µM; mTOR IC₅₀ = 0.221 µM). nih.gov |

| Thiazole-Scaffold Molecules | hLDHA Inhibition | In silico design, molecular docking | Compound 8c showed enhanced binding affinity (−9.8 kcal/mol) due to an additional hydrogen bond. nih.gov |

| Thiazolidinone Hybrids | HIV RT Inhibition | Structure-based rational design | Docking studies identified 15 compounds with favorable binding energies for both enzyme sites. mdpi.com |

Future Perspectives for Thiazole-Based Research and Its Impact on Scientific Advancements

The future of thiazole-based research is exceptionally promising, with potential to drive significant scientific advancements across multiple disciplines. acs.org The versatility of the thiazole nucleus ensures its continued relevance as a privileged scaffold in drug discovery and materials science. researchgate.net

Future research will likely focus on:

Development of Multi-Targeted Agents : There is a growing interest in designing single chemical entities that can modulate multiple biological targets simultaneously. frontiersin.orgnih.gov This approach is particularly relevant for complex diseases like cancer, and thiazole derivatives are promising candidates for the development of such multi-targeted inhibitors. frontiersin.orgnih.gov

Novel Synthetic Methodologies : The emergence of innovative and efficient synthetic routes will enable the creation of more complex and diverse libraries of thiazole-based hybrids, expanding the accessible chemical space for screening. acs.org

Advanced Materials : In materials science, the focus will continue on designing novel thiazole-based organic semiconductors, fluorophores, and dyes with enhanced performance for applications in flexible electronics, high-efficiency solar cells, and advanced sensor technologies. nih.gov

Integration with Advanced Biological Tools : The combination of rationally designed thiazole-based probes with cutting-edge techniques like ABPP will continue to unravel complex biological processes, identify new drug targets, and elucidate mechanisms of drug action and resistance. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions between thioamide derivatives and α-halo carbonyl compounds. For example:

- Procedure : Refluxing a thioamide (e.g., 4-hydroxybenzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1–4 hours. After cooling, the product is extracted with ether and purified via filtration or chromatography .

- Key Factors :

- Solvent choice : Polar solvents (e.g., ethanol) enhance solubility and reaction efficiency.

- Temperature : Prolonged reflux (~1–4 hours) ensures complete cyclization.

- Stoichiometry : Equimolar ratios of reactants minimize by-products.

- Yield Optimization : Adjusting pH (e.g., glacial acetic acid as catalyst) and post-reaction work-up (e.g., cold-water precipitation) improve purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm, thiazole ring protons at δ 6–8 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and thiazole carbons (~150–160 ppm) .

- IR Spectroscopy : Detects functional groups (O-H stretch ~3200 cm⁻¹, C=O ~1700 cm⁻¹, C-S ~600–700 cm⁻¹).

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Refinement using SHELXL is standard for small molecules .

- Elemental Analysis : Validates purity (deviation <0.4% from theoretical values) .

Q. How can researchers assess the hydrolytic stability of the ester group in this compound?

- Methodology :

- Acidic Hydrolysis : Reflux with HCl/ethanol (1:1 v/v) to cleave the ester into carboxylic acid and ethanol. Monitor via TLC or HPLC.

- Basic Hydrolysis : Use NaOH/ethanol to form carboxylate salts, followed by acidification to isolate the free acid.

- Kinetic Studies : Measure reaction rates under varying pH/temperature to determine stability thresholds .

- Mitigation Strategies : Store under anhydrous conditions and avoid prolonged exposure to bases.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be addressed?

- Twinning : Use SHELXL’s TWIN command to refine data from twinned crystals. High-resolution data (>1.0 Å) improves model accuracy .

- Disorder : Apply PART and SUMP restraints to model disordered atoms. Dynamic disorder in the ethyl group may require isotropic displacement parameter (ADP) constraints .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O-H···N/S) using PLATON or Mercury to validate packing motifs .

Q. What computational approaches predict the tautomeric behavior of the 4-hydroxy-1,3-thiazole moiety?

- DFT Calculations : Optimize tautomeric structures (e.g., keto-enol forms) at the B3LYP/6-311++G(d,p) level. Compare relative energies to identify dominant tautomers .

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-NMR simulate shifts for tautomers, aiding experimental validation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. water) on tautomer populations .

Q. How should researchers resolve contradictions in biological activity data for thiazole derivatives?

- Case Study : If anti-tumor assays show inconsistent IC₅₀ values:

- Purity Verification : Re-analyze compounds via HPLC and elemental analysis to exclude impurity effects .

- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability .

- Molecular Docking : Compare binding affinities of tautomers/analogs to target proteins (e.g., kinases) using AutoDock Vina .

Q. What strategies optimize regioselectivity in modifying the thiazole ring (e.g., introducing substituents at C-4 or C-5)?

- Electrophilic Substitution : Direct bromination or nitration at C-5 using NBS/HNO₃, leveraging the electron-donating hydroxyl group at C-4 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-2/C-5 with aryl boronic acids, catalyzed by Pd(PPh₃)₄ .

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent undesired side reactions during functionalization .

Q. How do solvent and temperature affect the synthesis of this compound analogs?

- Solvent Effects :

- Temperature :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products